

Application Notes and Protocols for Immunohistochemistry of NICE-3 in Tissue Samples

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Compound of Interest

Compound Name: *NIC3*

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These application notes provide a comprehensive guide for the detection of NICE-3 (also known as C1orf43) protein in formalin-fixed, paraffin-embedded (FFPE) tissue samples using immunohistochemistry (IHC).

Introduction

NICE-3 is a protein implicated in several cellular processes and has been identified as a potential oncogene in certain cancers, including lung and hepatocellular carcinoma.[1] It is primarily localized to the Golgi apparatus and mitochondria.[1] Studies have shown that NICE-3 is involved in the AKT/mTORC1 signaling pathway, where it appears to play a role in promoting cell proliferation and inhibiting autophagy.[1] Immunohistochemical analysis of NICE-3 expression in tissue samples can provide valuable insights into its role in both normal physiology and disease pathogenesis.

Data Presentation: NICE-3 Protein Expression Summary

The following table summarizes the observed expression levels of NICE-3 in various human tissues based on immunohistochemical staining data. This data is compiled from publicly

available resources, primarily The Human Protein Atlas.^[2] Staining intensity is generally characterized by cytoplasmic positivity.

Tissue Type	Cancer Type	Staining Intensity	Cellular Localization
Colon	Normal	Strong	Cytoplasmic in glandular cells
Various	Carcinomas	Weak to Moderate	Cytoplasmic
Various	Gliomas	Focal Strong	Cytoplasmic

Experimental Protocols

This section provides a detailed protocol for the immunohistochemical staining of NICE-3 in FFPE tissue sections.

Reagents and Materials

- FFPE tissue sections (4-5 μ m) on charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 10% normal goat serum in PBS)
- Primary Antibody: Rabbit polyclonal anti-C1orf43 (NICE-3) antibody (e.g., Atlas Antibodies HPA010725 or Thermo Fisher Scientific PA5-52733). Optimal dilution should be determined by the user.
- Polymer-HRP secondary antibody (anti-rabbit)

- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium
- Coplin jars
- Humidified chamber
- Light microscope

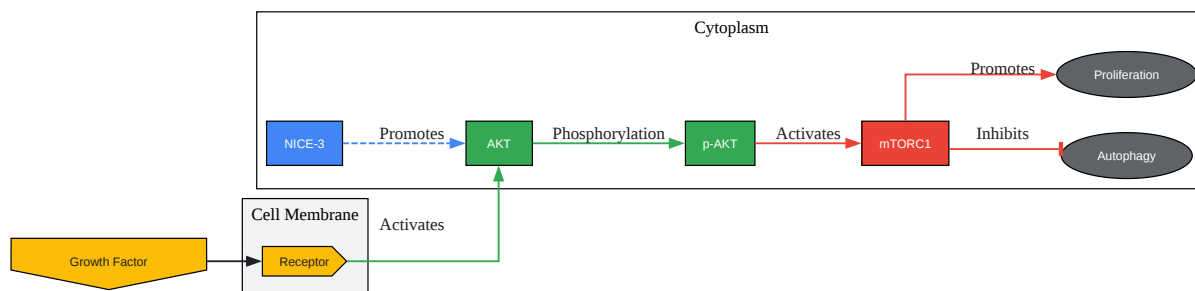
Protocol

- Deparaffinization and Rehydration:
 1. Immerse slides in xylene for 2 x 5 minutes.
 2. Immerse slides in 100% ethanol for 2 x 3 minutes.
 3. Immerse slides in 95% ethanol for 2 x 3 minutes.
 4. Immerse slides in 70% ethanol for 2 x 3 minutes.
 5. Rinse slides in running deionized water for 5 minutes.
- Antigen Retrieval:
 1. Pre-heat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
 2. Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.
 3. Allow slides to cool in the buffer for 20 minutes at room temperature.
 4. Rinse slides with deionized water.
- Peroxidase Block:

1. Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
 2. Rinse slides with PBS.
- Blocking:
 1. Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
 - Primary Antibody Incubation:
 1. Dilute the primary anti-C1orf43 antibody to its optimal concentration in PBS.
 2. Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
 - Secondary Antibody Incubation:
 1. Rinse slides with PBS (3 x 5 minutes).
 2. Incubate slides with the Polymer-HRP secondary antibody for 30-60 minutes at room temperature.
 - Detection:
 1. Rinse slides with PBS (3 x 5 minutes).
 2. Prepare the DAB substrate solution according to the manufacturer's instructions.
 3. Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
 4. Rinse slides with deionized water to stop the reaction.
 - Counterstaining:
 1. Immerse slides in hematoxylin for 1-2 minutes.

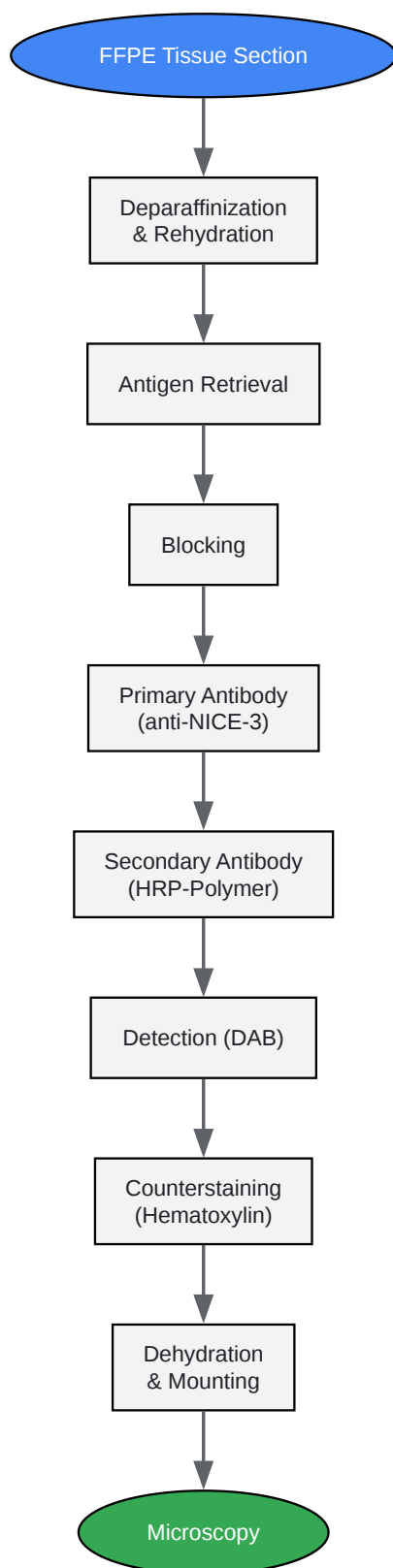
2. Rinse slides with running tap water.
 3. "Blue" the sections in Scott's tap water substitute or a similar solution.
 4. Rinse with tap water.
- Dehydration and Mounting:
 1. Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol).
 2. Clear in xylene.
 3. Mount with a permanent mounting medium.

Mandatory Visualizations



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Caption: NICE-3 promotes the AKT/mTORC1 signaling pathway.



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Caption: Immunohistochemistry workflow for NICE-3 detection.

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References

- 1. Anti-C1orf43 Human Protein Atlas Antibody [atlasantibodies.com]
- 2. Expression of C1orf43 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
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